molecular formula C18H23BN2O2 B13661790 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester

Cat. No.: B13661790
M. Wt: 310.2 g/mol
InChI Key: UGZHTZOIISNCJN-UHFFFAOYSA-N
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Description

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester is a boronic ester compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond. The boronic ester acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid pinacol ester is unique due to the presence of the cyclopropyl and pyrazolyl groups, which can impart different electronic and steric properties compared to other boronic esters. These unique features can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

Molecular Formula

C18H23BN2O2

Molecular Weight

310.2 g/mol

IUPAC Name

1-cyclopropyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole

InChI

InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-7-5-6-13(10-15)14-11-20-21(12-14)16-8-9-16/h5-7,10-12,16H,8-9H2,1-4H3

InChI Key

UGZHTZOIISNCJN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN(N=C3)C4CC4

Origin of Product

United States

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